1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with fluorophenyl and methoxyphenyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C22H27FN2O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27FN2O4S/c1-29-21-8-4-17(5-9-21)10-13-24-22(26)19-11-14-25(15-12-19)30(27,28)16-18-2-6-20(23)7-3-18/h2-9,19H,10-16H2,1H3,(H,24,26) |
InChI Key |
DLNPUZLRXBSRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups is typically done through nucleophilic substitution reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorine atom instead of fluorine, which affects its reactivity and binding properties.
1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a bromine atom introduces different steric and electronic effects.
1-[(4-IODOPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: Iodine substitution further alters the compound’s properties, making it useful for specific applications.
Each of these similar compounds has unique properties that make them suitable for different research and industrial applications, highlighting the versatility and importance of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
